molecular formula C8H6ClN3O3 B2902254 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1,2-oxazole-5-carboxylic acid CAS No. 1934595-97-7

3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1,2-oxazole-5-carboxylic acid

Cat. No.: B2902254
CAS No.: 1934595-97-7
M. Wt: 227.6
InChI Key: ULZIQSUGGYNURA-UHFFFAOYSA-N
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Description

3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that features both pyrazole and oxazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1,2-oxazole-5-carboxylic acid typically involves the formation of the pyrazole and oxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones, while the oxazole ring can be formed via the cyclization of α-haloketones with amides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis with optimization for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pH control, are crucial to ensure the efficiency of the process. The scalability of the synthesis is also a key consideration, often requiring the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Halogen substitution reactions can occur, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the chloro group with other functional groups.

Scientific Research Applications

3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1,2-oxazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as

Properties

IUPAC Name

3-(4-chloro-2-methylpyrazol-3-yl)-1,2-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O3/c1-12-7(4(9)3-10-12)5-2-6(8(13)14)15-11-5/h2-3H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZIQSUGGYNURA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C2=NOC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934595-97-7
Record name 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1,2-oxazole-5-carboxylic acid
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